2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Description
This compound features a thieno[2,3-d]pyrimidin-4-yl core substituted with a thioether linkage and a pyrrole-based ethanone moiety. The 5,6-dimethyl groups on the thienopyrimidine scaffold enhance steric stability, while the 2-methoxyethyl and 2,5-dimethyl substituents on the pyrrole ring modulate solubility and electronic properties.
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-11-8-15(13(3)22(11)6-7-24-5)16(23)9-25-18-17-12(2)14(4)26-19(17)21-10-20-18/h8,10H,6-7,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWQFBNINNFHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC=NC3=C2C(=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological activities, focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 332.42 g/mol. The structure features a thieno[2,3-d]pyrimidine core linked to a pyrrole moiety via a thioether bond.
Synthesis
The synthesis of this compound typically involves multi-step procedures that may include:
- Formation of the thieno[2,3-d]pyrimidine scaffold.
- Introduction of the methoxyethyl and dimethylpyrrole groups.
- Final coupling to yield the target ethanone derivative.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thienopyrimidines have shown significant activity against solid tumors by inhibiting cell proliferation and inducing apoptosis. In vitro assays demonstrated that these compounds can affect the release of pro-inflammatory cytokines like IL-6 and TNF-α, which are crucial in cancer progression and inflammation .
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi. Results indicated moderate activity against certain bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
- Modulation of signaling pathways : Targeting pathways involved in cell cycle regulation and apoptosis.
Case Studies
-
Study on Anticancer Effects : A recent study evaluated the effects of a related thienopyrimidine on human breast cancer cells. The compound was found to significantly reduce cell viability at concentrations greater than 10 µM after 48 hours of treatment.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 -
Antimicrobial Testing : In another study, the compound exhibited varying degrees of inhibition against selected pathogens, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128 Pseudomonas aeruginosa 32
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the thienopyrimidine and pyrrole/ethanone moieties, influencing molecular weight, solubility, and reactivity:
*Calculated based on structural formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
